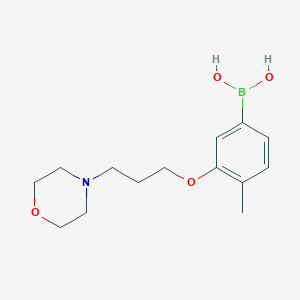

(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid

Description

IUPAC Nomenclature and CAS Registration

The compound is systematically named [4-methyl-3-(3-morpholin-4-ylpropoxy)phenyl]boronic acid , with the CAS number 1704066-86-3 . This nomenclature reflects the parent phenyl ring substituted with a methyl group at the 4-position and a morpholinopropoxy group at the 3-position, followed by the boronic acid moiety.

Molecular Identifiers and Structural Codes

Key identifiers include the SMILES notation : B(C1=CC(=C(C=C1)C)OCCCN2CCOCC2)(O)O, and the InChIKey : XTSNOZWYFXKBEM-UHFFFAOYSA-N. These codes facilitate computational analysis and database searches.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₂BNO₄ |

| Molecular Weight | 279.14 g/mol |

| CAS Number | 1704066-86-3 |

| SMILES | B(C1=CC(=C(C=C1)C)OCCCN2CCOCC2)(O)O |

| InChIKey | XTSNOZWYFXKBEM-UHFFFAOYSA-N |

Chemical Classification and Structural Features

Classification of Boronic Acid Derivatives

This compound belongs to the aryl boronic acid class, characterized by a boronic acid group (-B(OH)₂) attached to an aromatic ring. The presence of the morpholinopropoxy substituent distinguishes it from simpler aryl boronic acids, conferring unique reactivity and solubility properties.

Structural Analysis

The molecule consists of:

- Phenyl Core : A benzene ring with substituents at the 3- and 4-positions.

- Methyl Group : Positioned at the 4-position, enhancing electron density on the aromatic ring.

- Morpholinopropoxy Chain : A propyl ether linker connecting the morpholine ring (a six-membered heterocycle with oxygen and nitrogen) to the phenyl group.

- Boronic Acid Group : A trigonal planar boron atom bonded to two hydroxyl groups.

The boronic acid moiety enables reversible binding to cis-diols (e.g., sugars, glycoproteins), while the morpholine ring may influence solubility and biological interactions.

Historical Context and Research Significance

Properties

IUPAC Name |

[4-methyl-3-(3-morpholin-4-ylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4/c1-12-3-4-13(15(17)18)11-14(12)20-8-2-5-16-6-9-19-10-7-16/h3-4,11,17-18H,2,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSNOZWYFXKBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)OCCCN2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Aryl Boronic Acids

Aryl boronic acids, including substituted phenylboronic acids like (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid, are commonly synthesized by:

- Lithiation followed by borylation : Directed ortho-lithiation of an aryl precursor followed by quenching with a boron electrophile such as trimethyl borate.

- Transition metal-catalyzed borylation : Palladium-catalyzed Suzuki-Miyaura coupling or direct C–H borylation using iridium catalysts.

- Substitution of halogenated precursors : Using boronic acid derivatives in palladium-catalyzed cross-coupling reactions with aryl halides.

The presence of the morpholinopropoxy substituent suggests that the synthetic route requires careful protection and functional group tolerance.

Specific Preparation Methods for (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic Acid

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most common and reliable method to prepare substituted aryl boronic acids involves palladium-catalyzed cross-coupling reactions between aryl halides and boronic acid derivatives. For this compound, the synthetic approach generally proceeds as follows:

- Starting materials : A 4-methyl-3-(3-morpholinopropoxy)phenyl halide (usually bromide or chloride) and a boron source such as bis(pinacolato)diboron or boronic acid derivatives.

- Catalysts : Tetrakis(triphenylphosphine)palladium(0), palladium acetate with phosphine ligands, or ferrocene-based palladium catalysts.

- Bases : Sodium carbonate, potassium carbonate, or cesium carbonate.

- Solvents : Mixtures of toluene, ethanol, water, 1,4-dioxane, or tetrahydrofuran.

- Conditions : Reflux under nitrogen or inert atmosphere, reaction times ranging from 1 to 12 hours depending on the catalyst and substrate reactivity.

Example Reaction Conditions and Yields

These conditions are adaptable for substrates bearing morpholinopropoxy substituents, provided the functional groups are stable under the reaction conditions.

Alkylation of Phenol Precursors Followed by Borylation

An alternative approach involves:

- Alkylation of a phenol precursor : The phenol group on 4-methyl-3-hydroxyphenylboronic acid can be alkylated with 3-chloropropylmorpholine under basic conditions to introduce the 3-morpholinopropoxy substituent.

- Subsequent borylation : If starting from a halogenated intermediate, palladium-catalyzed borylation can be performed to install the boronic acid group.

Purification and Characterization

After synthesis, purification is typically achieved by:

- Silica gel column chromatography using eluents such as hexane/ethyl acetate mixtures.

- Recrystallization from solvents like heptane/toluene mixtures.

Characterization includes:

- [^1H NMR spectroscopy](pplx://action/followup) to confirm substitution patterns.

- Mass spectrometry (MS) for molecular weight confirmation.

- High-resolution mass spectrometry (HRMS) for exact mass verification.

Summary Table of Key Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Pd-catalyzed Suzuki coupling | Pd(PPh3)4, Na2CO3, toluene/ethanol/water | Reflux 3-12 h, inert atmosphere | 61-85 | High selectivity, scalable | Requires inert atmosphere, long time |

| Pd-catalyzed in DMF | Pd(dppf)Cl2, Cs2CO3, DMF | 80 °C, overnight | ~32 | Moderate yield, mild temp | Lower yield, polar solvent |

| Microwave-assisted borylation | Pd(PPh3)4, Cs2CO3 | 150 °C, 1 h | 61 | Rapid reaction | Requires microwave reactor |

| Alkylation then borylation | Phenol precursor, 3-chloropropylmorpholine, Pd catalyst | Multi-step | Variable | Control over substitution | More steps, purification needed |

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Synthesis Method

The synthesis of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid typically involves:

- Formation of Intermediate : Reaction of 4-methylphenol with 3-chloropropylmorpholine to yield 4-methyl-3-(3-morpholinopropoxy)phenol.

- Borylation Reaction : The intermediate undergoes borylation using bis(pinacolato)diboron in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions. This method ensures high purity and yield of the final product .

Organic Synthesis

(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid serves as a vital building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions facilitate the construction of complex organic molecules .

Biological Applications

The compound's ability to form reversible covalent bonds with diols makes it useful in various biological applications:

- Sensing : It is employed in the development of sensors for detecting biological molecules such as sugars and nucleotides, leveraging its interaction with diols .

- Drug Delivery : Its unique binding properties allow for targeted drug delivery systems, enhancing the efficacy of therapeutic agents .

Medicinal Chemistry

In medicinal chemistry, boronic acid derivatives are explored for their potential as enzyme inhibitors:

- Protease Inhibition : The compound has shown promise as a protease inhibitor, which could be beneficial in treating diseases like cancer. Similar compounds have been successful in inhibiting proteasomes, leading to apoptosis in cancer cells .

- Antibacterial and Antiviral Activity : Research indicates that boronic acids can disrupt bacterial cell wall synthesis and inhibit viral replication by targeting specific enzymes .

Case Study 1: Glucose-Responsive Drug Delivery

Research has demonstrated that boronic acids can be integrated into drug delivery systems that respond to glucose levels. For instance, insulin-loaded nanoparticles modified with boronic acids exhibited enhanced insulin release profiles correlated with glucose concentrations, highlighting the potential for glucose-dependent insulin delivery systems .

Case Study 2: Cancer Treatment

Boronic acid derivatives have been investigated for their anticancer properties. A study indicated that (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid could inhibit proteasomes effectively, similar to known proteasome inhibitors like Bortezomib, suggesting its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid involves the formation of reversible covalent bonds with diol-containing molecules. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. This property is exploited in various applications, including sensing, drug delivery, and catalysis .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural Analogues and Similarity Scores

Using cheminformatics-based similarity analysis, the closest structural analogs include:

| Compound Name | CAS Number | Similarity Score | Key Substituents |

|---|---|---|---|

| (3-Morpholinophenyl)boronic acid | 863377-22-4 | 0.98 | Morpholine at 3-position |

| (3-Methyl-4-morpholinophenyl)boronic acid | 1426245-63-7 | 0.86 | Methyl and morpholine at 3-/4-positions |

| (4-Fluorophenyl)boronic acid | 156682-54-1 | 0.95 | Fluorine at 4-position |

| [4-(4-Chlorophenyl)phenyl]boronic acid | 393870-04-7 | 0.74 | Biphenyl with chlorine |

Antiproliferative Effects

- 6-Hydroxynaphthalen-2-yl boronic acid (IC₅₀ = 0.1969 µM) and phenanthren-9-yl boronic acid (IC₅₀ = 0.2251 µM) exhibit potent antiproliferative activity in vitro.

Enzyme Inhibition

- Chiral α-amido-β-triazolylethaneboronic acids (Ki = 0.004–0.008 µM) demonstrate exceptional β-lactamase inhibition, surpassing vaborbactam (FDA-approved β-lactamase inhibitor) in potency .

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) .

Morpholine-containing boronic acids, such as the target compound, may leverage the morpholine’s electron-rich oxygen for enhanced enzyme interactions, though specific data on this compound’s activity requires further study.

Physicochemical and Stability Properties

Solubility and Precipitation

- Compounds like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid precipitate in RPMI medium, limiting in vitro applications. No direct correlation between predicted water/lipid solubility and precipitation was observed .

Oxidation Stability

Tables

Table 2. Oxidation Rates of Boronic Acid Derivatives

| Compound | Diol Component | 50% Oxidation Time |

|---|---|---|

| 9a | Pinacol | 10 minutes |

| 9b | Neopentyl glycol | 27 minutes |

| 9c/d | 2,3-Butanediol | 5 minutes |

| Free boronic acid | N/A | 22 minutes |

Biological Activity

(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid is a compound of interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound can be synthesized through the reaction of 4-methylphenol with 3-chloropropylmorpholine, followed by a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions. This method allows for the efficient production of the compound while maintaining high purity and yield.

The primary mechanism of action for (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid involves the formation of reversible covalent bonds with diol-containing molecules. This property enables the compound to interact with various biological targets, including sugars and nucleotides, which is crucial for its application in sensing and drug delivery systems.

Anticancer Properties

Research has indicated that boronic acids, including (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid, exhibit anticancer activity. They can inhibit proteasomes, leading to apoptosis in cancer cells. Bortezomib, a well-known proteasome inhibitor derived from boronic acid, has paved the way for further exploration of similar compounds in cancer therapy .

Antibacterial and Antiviral Activity

Boronic acids have been reported to possess antibacterial and antiviral properties. They can disrupt bacterial cell wall synthesis and inhibit viral replication by targeting specific enzymes. The introduction of boronic acid groups into bioactive molecules can enhance their selectivity and efficacy against pathogens .

Applications in Sensing

Due to their ability to form complexes with diols, boronic acids are used as sensors for detecting biological molecules. For example, (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid can be employed in the development of sensors for glucose and other saccharides, which are vital for monitoring various physiological conditions .

Study on Binding Affinity

A study demonstrated that certain boronic acids could selectively bind to sialic acids under acidic conditions. The binding constants observed were significantly higher than those reported for other compounds, indicating a strong potential for tumor targeting applications . This suggests that (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid may similarly exhibit enhanced binding properties relevant to therapeutic applications.

Molecular Recognition Research

Research focusing on molecular recognition with boronic acids highlighted their use as biochemical tools. The ability of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid to interact with various saccharides positions it as a valuable candidate for further investigation in drug delivery systems and diagnostic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| Phenylboronic Acid | Basic structure without additional functional groups |

| 4-Methoxyphenylboronic Acid | Similar structure but lacks morpholine attachment |

| (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic Acid | Enhanced interaction capabilities due to morpholine group |

The inclusion of the morpholinopropoxy group in (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid provides additional functionality compared to simpler boronic acids, potentially increasing its biological activity and interaction with target molecules.

Q & A

Q. What synthetic strategies are recommended for synthesizing (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid?

A multi-step approach is typically employed:

Functionalization of the phenyl ring : Introduce the methyl and morpholinopropoxy groups via electrophilic substitution or coupling reactions.

Boronic acid installation : Use Miyaura borylation with a palladium catalyst (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron (B₂pin₂) under inert conditions .

Purification : Column chromatography or recrystallization ensures purity (>97% by HPLC).

Key considerations : Protect boronic acid groups during synthesis to prevent protodeboronation or oxidation .

Q. How can the structure of this compound be confirmed experimentally?

- NMR spectroscopy : Analyze H and C NMR for characteristic peaks (e.g., morpholine protons at δ 2.4–3.5 ppm, boronic acid protons at δ 7.0–8.5 ppm) .

- X-ray crystallography : Resolve crystal packing and confirm boronic acid geometry (e.g., trigonal planar vs. tetrahedral coordination) .

- Mass spectrometry : Confirm molecular weight (exact mass: ~279.14 g/mol) via ESI-MS or MALDI-TOF .

Q. What are the stability considerations for this boronic acid under aqueous conditions?

- Hydrolysis equilibrium : Boronic acids reversibly hydrolyze to boronate esters in aqueous media. Monitor equilibrium using B NMR or UV-Vis spectroscopy .

- Oxidative stability : Exposure to ROS (e.g., H₂O₂) accelerates oxidation to phenol derivatives. For example, pinacol boronic esters oxidize faster (50% conversion in 5–27 minutes) than free acids .

- Storage : Store at 0–4°C in anhydrous solvents (e.g., THF or DMF) to minimize degradation .

Q. How can impurities in this compound be quantified for pharmacological studies?

- LC-MS/MS : Use a C18 column with mobile phases (0.1% formic acid in water/acetonitrile) and MRM transitions for boronic acid derivatives. Limit of detection (LOD) can reach 1 ppm .

- Validation : Follow ICH guidelines for linearity (R² > 0.99), accuracy (90–110%), and precision (RSD < 5%) .

Advanced Research Questions

Q. How does the morpholinopropoxy group influence biological activity in cancer models?

- Mechanistic insights : The morpholine moiety enhances solubility and membrane permeability, while the boronic acid acts as a reversible covalent inhibitor. For example, analogous compounds inhibit tubulin polymerization (IC₅₀ = 21–22 µM) and induce apoptosis in leukemia cells .

- Structure-activity relationship (SAR) : Replace the morpholine group with piperazine or thiomorpholine to modulate potency. ClogP values correlate with cellular uptake and cytotoxicity .

Q. Can this compound be used in stimuli-responsive drug delivery systems?

- Glucose-sensitive hydrogels : The boronic acid forms reversible complexes with polyols (e.g., glucose). Incorporate into hydrogels for insulin delivery, where glucose competition triggers drug release .

- Design parameters : Optimize diol affinity (e.g., using alizarin red S assays) to balance stability and responsiveness .

Q. What computational methods are suitable for studying its interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., tubulin or kinases). Validate with MD simulations (GROMACS) .

- DFT calculations : Analyze frontier orbitals (HOMO/LUMO) and electrostatic potential maps (B3LYP/6-311+G(d,p)) to predict reactivity .

Q. How does hydrolysis kinetics affect its pharmacological efficacy?

- Kinetic profiling : Use stopped-flow spectroscopy to measure hydrolysis rates (k₁ and k₂) in buffered solutions (pH 7.4). For example, neopentyl glycol esters hydrolyze slower (t₁/₂ = 27 minutes) than pinacol esters (t₁/₂ = 5 minutes) .

- Biological relevance : Slower hydrolysis extends half-life in vivo but may reduce target engagement efficiency .

Q. Are there crystallographic studies on analogous boronic acids to guide polymorph screening?

- Supramolecular motifs : Analogues like 4-halophenylboronic acids form hydrogen-bonded dimers or π-stacked arrangements. Use Cambridge Structural Database (CSD) entries (e.g., CCDC 702702) to predict packing .

- Polymorph control : Vary crystallization solvents (e.g., ethanol vs. acetone) to isolate stable forms .

Q. How can contradictions in biological data (e.g., IC₅₀ variability) be resolved?

- Experimental design : Standardize assay conditions (e.g., cell line passage number, serum concentration). For example, Jurkat cells showed apoptosis at >10⁻⁸ M, but results vary with incubation time .

- Data normalization : Use internal controls (e.g., combretastatin A-4) and COMPARE analysis to assess consistency (correlation coefficient r > 0.5 suggests mechanistic overlap) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.